molecular formula C20H21ClN5O8PS B605024 8-pCPT-2-O-Me-cAMP-AM CAS No. 1152197-23-3

8-pCPT-2-O-Me-cAMP-AM

Numéro de catalogue: B605024
Numéro CAS: 1152197-23-3
Poids moléculaire: 557.9
Clé InChI: FZMWUFYPEVDWPA-SILPBKOMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Biochimique

Biochemical Properties

8-pCPT-2-O-Me-cAMP-AM interacts with several enzymes and proteins. It is known to activate Epac, which in turn activates the Rap1 GTPase . This compound also interacts with the PKA pathway, stimulating insulin secretion . The nature of these interactions involves the selective activation of the Epac-Rap signaling pathway, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can protect renal function by activating Epac from ischemia injury . It also stimulates insulin secretion by interacting with the PKA pathway . This compound influences cell function by altering diverse cellular functions that include Rap1 GTPase activity, PKB, and ERK1/2 protein kinase activity, phospholipase C activity, Ca 2+ signaling, ion channel activity, exocytosis, cell adhesion, and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to selectively activate the Epac-Rap signaling pathway . It exerts its effects at the molecular level by binding to Epac, leading to the activation of Rap1 . This interaction results in a cascade of events that influence various cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has high lipophilicity and membrane permeability, as well as increased resistance towards phosphodiesterases, which prevents rapid hydrolysis . This suggests that it has good stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a mouse model of ischemia injury, intrarenal injection of 1.45 mM of this compound was found to protect against renal injury .

Metabolic Pathways

This compound is involved in the cAMP signaling pathway. It interacts with Epac and the PKA pathway, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues due to its high lipophilicity and membrane permeability . It can cross the plasma membrane and alter diverse cellular functions .

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to cross the plasma membrane . Its activity or function may be influenced by its localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The polar cyclic phosphate is masked by an acetoxymethyl group to enhance membrane permeability .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process includes steps such as esterification, methylation, and purification through high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .

Analyse Des Réactions Chimiques

Types of Reactions

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major product formed from the hydrolysis of 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is 8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

8-(4-Chlorophenylthio)-2’-O-methyladenosine-3’,5’-cyclic monophosphate, acetoxymethyl ester is unique due to its high cell permeability and selective activation of Epac without significantly affecting PKA activity. This selectivity allows researchers to specifically study Epac-mediated signaling pathways without interference from PKA .

Activité Biologique

8-pCPT-2-O-Me-cAMP-AM is a synthetic analog of cyclic AMP (cAMP) that selectively activates exchange proteins directly activated by cAMP (Epac). This compound has garnered attention due to its distinct biological activities, particularly in insulin secretion and cell signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on insulin secretion, and relevant research findings.

Chemical Structure:

  • Name: 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester
  • Molecular Formula: C₁₇H₁₆ClN₅O₆PS
  • Molecular Weight: 507.8 g/mol
  • Purity: ≥97%

Physical Properties:

  • Lipophilicity: High, enhancing membrane permeability.
  • Solubility: Soluble in organic solvents; poorly soluble in water.

This compound acts primarily through the activation of Epac rather than protein kinase A (PKA). The presence of the acetoxymethyl (AM) group allows for cellular uptake as a pro-drug, which is then hydrolyzed by intracellular esterases to release the active form, 8-pCPT-2-O-Me-cAMP. This modification significantly increases its potency as an Epac activator compared to its non-AM counterpart.

Insulin Secretion

One of the most significant biological activities of this compound is its ability to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells. Research indicates that:

  • At concentrations ranging from 1 to 10 µM, this compound enhances insulin secretion in response to elevated glucose levels, demonstrating a synergistic effect with GLP-1 (glucagon-like peptide-1) .
  • In rat INS-1 cells, this compound was found to activate Rap1 GTPase without activating PKA, indicating a selective pathway for insulin secretion that relies on Epac signaling .

Cell Adhesion and Junction Tightening

In addition to its effects on insulin secretion, this compound has been shown to influence cell adhesion and junction integrity:

  • It induces junction tightening in human umbilical vein endothelial cells (HUVECs), promoting cell adhesion through the activation of Rap1 .

Comparative Potency

A comparative analysis shows that this compound is approximately 500-fold more potent than its non-AM counterpart in activating Epac1 in INS-1 cells. This enhanced potency is attributed to its ability to penetrate cell membranes more effectively due to its lipophilic properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

StudyFindings
Chepurny et al. (2009)Demonstrated that this compound potentiates both phases of GSIS without activating PKA in INS-1 cells.
Vliem et al. (2008)Established that the compound selectively activates Epac over PKA, confirming its role as an Epac-specific agonist.
Tsalkova et al. (2012)Investigated isoform-specific antagonists and their interactions with Epac signaling pathways.

These studies collectively highlight the unique role of this compound in modulating insulin secretion via Epac activation while avoiding PKA pathways.

Propriétés

IUPAC Name

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWUFYPEVDWPA-SILPBKOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN5O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.